molecular formula C21H23FN6O2S B2568495 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one CAS No. 946334-92-5

12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one

Cat. No. B2568495
CAS RN: 946334-92-5
M. Wt: 442.51
InChI Key: JMNAYTFGZWNVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one is a useful research compound. Its molecular formula is C21H23FN6O2S and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Research into the synthesis of complex molecules containing elements such as ethylpiperazine and fluorophenyl groups has led to the development of novel methods for creating hybrid molecules. These methods include microwave-assisted synthesis, which has been applied to produce compounds with penicillanic acid or cephalosporanic acid moieties. Such techniques have been instrumental in generating derivatives with potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Antimicrobial Applications

A significant area of application for compounds with structures similar to the one mentioned is in antimicrobial activity. Several studies have synthesized and evaluated the antimicrobial potential of these compounds against a range of bacterial and fungal strains. For instance, thiazolidinone derivatives have been shown to possess antimicrobial properties, which highlights the potential of these compounds in developing new antibiotics or antifungal agents (Patel et al., 2012).

Biological Activity Investigation

The exploration of biological activities of complex compounds extends beyond antimicrobial effects. Research has focused on understanding the interactions at a molecular level, which can lead to the discovery of new therapeutic agents. For example, the study of sigma ligands with preference for sigma 2 binding sites has revealed compounds with potent anxiolytic activity, demonstrating the broad potential of these molecular structures in pharmacology and biochemistry (Perregaard et al., 1995).

properties

IUPAC Name

12-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2S/c1-2-25-7-9-26(10-8-25)18(29)11-16-13-31-21-24-19-17(20(30)27(16)21)12-23-28(19)15-5-3-14(22)4-6-15/h3-6,12,16H,2,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNAYTFGZWNVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one

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